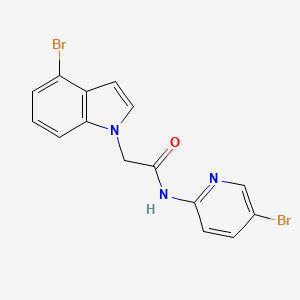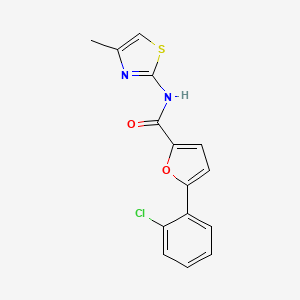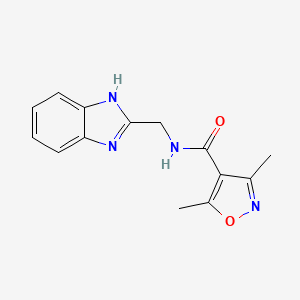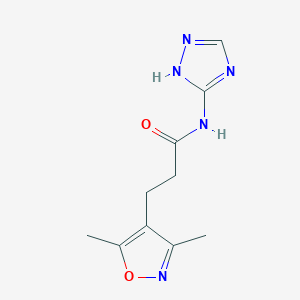
2-(4-bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, ammonia, and a β-ketoester.
Bromination of Pyridine: Similar to the indole ring, the pyridine ring is brominated using bromine or NBS.
Coupling Reaction: The brominated indole and pyridine rings are coupled through a nucleophilic substitution reaction with acetamide, forming the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
酸化: この化合物は、特にインドール環で酸化反応を起こし、さまざまな酸化誘導体の形成につながる可能性があります。
還元: 還元反応は臭素原子を標的にすることができ、水素または他の置換基で置き換える可能性があります。
置換: インドールとピリジン環の両方の臭素原子は、求核置換反応または求電子置換反応によって他の官能基と置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH₄)または炭素上のパラジウム(Pd / C)などの還元剤を使用できます。
置換: 水素化ナトリウム(NaH)や有機リチウム化合物などの試薬は、置換反応を促進できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はインドール-2-カルボン酸誘導体を生成する可能性がありますが、置換反応は臭素の位置にさまざまな官能基(アルキル基やアリール基など)を導入する可能性があります。
4. 科学研究への応用
化学
化学では、2-(4-ブロモ-1H-インドール-1-イル)-N-(5-ブロモピリジン-2-イル)アセトアミドは、より複雑な分子の合成のためのビルディングブロックとして使用できます。 そのユニークな構造により、新しい化学反応の探求と新規化合物の開発が可能になります。
生物学
生物学的研究では、インドール誘導体は、抗菌、抗がん、抗炎症作用など、その潜在的な生物活性について研究されています。 この化合物は、同様の活性を調査することができ、新しい治療薬の開発に貢献しています。
医学
医薬品化学では、この化合物は創薬のためのリード化合物として役立つ可能性があります。 その構造は、薬理学的特性を高めるために改変され、さまざまな病気に対する新薬の開発につながる可能性があります。
産業
産業セクターでは、この化合物は、特殊化学品、農薬、材料科学の合成に用途が見られる可能性があります。 そのユニークな特性は、特定の機能を持つ新素材の開発に役立つ可能性があります。
科学的研究の応用
Chemistry
In chemistry, 2-(4-bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, indole derivatives are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound may be investigated for similar activities, contributing to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for drug discovery. Its structure may be modified to enhance its pharmacological properties, leading to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound may find applications in the synthesis of specialty chemicals, agrochemicals, and materials science. Its unique properties could be harnessed for the development of new materials with specific functions.
作用機序
2-(4-ブロモ-1H-インドール-1-イル)-N-(5-ブロモピリジン-2-イル)アセトアミドの作用機序は、その特定の生物学的標的に依存します。 一般的に、インドール誘導体は、酵素、受容体、DNAなどのさまざまな分子標的に相互作用できます。 臭素原子は、これらの標的に対する化合物の結合親和性と選択性を高める可能性があり、特定の生物学的効果をもたらします。
6. 類似の化合物との比較
類似の化合物
2-(1H-インドール-1-イル)-N-(ピリジン-2-イル)アセトアミド: 臭素置換基がないため、化学的および生物学的特性が異なる可能性があります。
2-(4-クロロ-1H-インドール-1-イル)-N-(5-クロロピリジン-2-イル)アセトアミド: 臭素ではなく塩素原子を持つ類似の構造ですが、反応性と生物学的活性は異なる可能性があります。
2-(4-メチル-1H-インドール-1-イル)-N-(5-メチルピリジン-2-イル)アセトアミド: 臭素ではなくメチル基を含んでいるため、化学的安定性と生物学的相互作用に影響を与える可能性があります。
ユニークさ
2-(4-ブロモ-1H-インドール-1-イル)-N-(5-ブロモピリジン-2-イル)アセトアミドに臭素原子が存在することで、置換反応における反応性の向上や生物学的標的に対する結合親和性の向上など、ユニークな特性が得られます。 これらの特徴により、さまざまな分野における研究開発に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
2-(1H-indol-1-yl)-N-(pyridin-2-yl)acetamide: Lacks the bromine substituents, which may result in different chemical and biological properties.
2-(4-chloro-1H-indol-1-yl)-N-(5-chloropyridin-2-yl)acetamide: Similar structure but with chlorine atoms instead of bromine, potentially leading to different reactivity and biological activity.
2-(4-methyl-1H-indol-1-yl)-N-(5-methylpyridin-2-yl)acetamide: Contains methyl groups instead of bromine, which may affect its chemical stability and biological interactions.
Uniqueness
The presence of bromine atoms in 2-(4-bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide may confer unique properties, such as increased reactivity in substitution reactions and enhanced binding affinity for biological targets. These features make it a valuable compound for research and development in various fields.
特性
分子式 |
C15H11Br2N3O |
|---|---|
分子量 |
409.07 g/mol |
IUPAC名 |
2-(4-bromoindol-1-yl)-N-(5-bromopyridin-2-yl)acetamide |
InChI |
InChI=1S/C15H11Br2N3O/c16-10-4-5-14(18-8-10)19-15(21)9-20-7-6-11-12(17)2-1-3-13(11)20/h1-8H,9H2,(H,18,19,21) |
InChIキー |
NHPFWZMCLUVMEV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN2CC(=O)NC3=NC=C(C=C3)Br)C(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10987664.png)
![Methyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B10987672.png)

![[4-(2-Methoxyphenyl)piperazin-1-yl][3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10987685.png)
![N-(4-fluorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10987699.png)
![N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-1H-indole-4-carboxamide](/img/structure/B10987706.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B10987710.png)
![6-fluoro-4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide](/img/structure/B10987713.png)

![2-Pyridinecarboxamide, N-[2-(3-pyridinyl)-1H-benzimidazol-6-yl]-](/img/structure/B10987722.png)
![N-(3-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B10987725.png)

![N-{4-[(3,3-diphenylpropyl)carbamoyl]phenyl}morpholine-4-carboxamide](/img/structure/B10987729.png)

